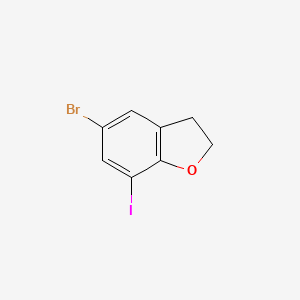

5-bromo-7-iodo-2,3-dihydro-1-benzofuran

Description

5-Bromo-7-iodo-2,3-dihydro-1-benzofuran is a halogenated dihydrobenzofuran derivative characterized by a fused bicyclic structure with bromine and iodine substituents at positions 5 and 7, respectively. The dihydrobenzofuran core (2,3-dihydro-1-benzofuran) consists of a benzene ring fused to a partially saturated furan ring, reducing aromaticity compared to fully unsaturated benzofurans. This structural feature influences electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science .

Molecular Formula: C₈H₇BrIO Molecular Weight: 333.95 g/mol (calculated from mono-isotopic masses of Br and I). Key Features:

- Bromine (electronegative, lipophilic) at position 5 enhances reactivity in cross-coupling reactions.

- Iodine (bulky, polarizable) at position 7 facilitates halogen bonding and serves as a synthetic handle for further functionalization.

Synthesis: The compound is synthesized via a palladium-catalyzed coupling or electrophilic halogenation, as inferred from analogous methods for 5-bromo-7-iodo-2,3-bis(4-methoxyphenyl)benzofuran (71% yield, pale-yellow oil) .

Spectroscopic Data:

Propriétés

IUPAC Name |

5-bromo-7-iodo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFIACZVNSQDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of halogenated dihydrobenzofurans typically involves:

- Construction of the benzofuran ring system from appropriately substituted phenols or halophenols.

- Selective halogenation (bromination and iodination) at desired positions on the aromatic ring.

- Reduction or cyclization steps to form the dihydrobenzofuran core.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Sodium hydroxide, H2O, heating | Reflux (~100 °C) | 22 h | 59 | Intramolecular ring closure from dibromophenol |

| Lithiation/Iodination | BuLi, THF, hexane; then I2 quench | -100 to -95 °C | 0.5 h | 79 | Selective iodination at 7-position |

| Diazotization/Bromination | NaNO2, HBr, NBS | 0–15 °C | Variable | Moderate | For preparing bromoiodo substituted toluene |

| Pd-Catalyzed Coupling | PdCl2(PPh3)2, base, aryl halide | Room temp to reflux | 2–24 h | Up to 90 | Sonogashira/Stille coupling for benzofuran synthesis |

Research Findings and Analytical Data

- Selectivity: The lithiation step at very low temperature (-100 °C) is critical to avoid polysubstitution and to ensure selective iodination at the 7-position.

- Yield Optimization: Use of PdCl2(PPh3)2 catalyst in Sonogashira coupling shows higher efficiency compared to Pd(PPh3)4, improving yields and reproducibility.

- Purification: Chromatographic purification (silica gel) is typically employed after each step to isolate the desired halogenated benzofuran.

- Safety: Avoidance of hazardous reagents like lithium aluminum hydride in some synthetic routes reduces operational risks and waste generation.

Summary Table of Preparation Methods

| Method Type | Starting Material(s) | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Base-mediated Cyclization + Lithiation/Iodination | 2,4-Dibromophenol | Cyclization, BuLi lithiation, Iodination | High regioselectivity, good yields | Requires low temperature lithiation |

| Diazotization and Halogen Exchange | 2-methyl-4-iodoaniline | Diazotization, bromination, oxidation | Industrially friendly, fewer wastes | Multi-step, moderate yields |

| Pd-Catalyzed Cross-Coupling | Iodophenol derivatives + stannanes/alkynes | Sonogashira/Stille coupling | High yield, adaptable to analogues | Requires Pd catalyst, sensitive to conditions |

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine and bromine substituents enable sequential cross-coupling reactions due to their distinct reactivities. Iodine typically undergoes coupling first due to its higher electrophilicity.

Suzuki–Miyaura Coupling

-

Reaction : The iodide at position 7 reacts selectively with arylboronic acids under palladium catalysis.

-

Conditions : PdCl₂(dppf)·CH₂Cl₂ (5 mol%), K₃PO₄, dioxane/water (3:1), 70°C, 2–4 h .

-

Example : Coupling with phenylboronic acid yields 5-bromo-7-phenyl-2,3-dihydro-1-benzofuran (85% yield) .

| Substrate | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-7-iodo-DBHF | PhB(OH)₂ | 5-Bromo-7-phenyl-DBHF | 85 | |

| 5-Bromo-7-iodo-DBHF | 4-PyridinylB(OH)₂ | 5-Bromo-7-(4-pyridinyl)-DBHF | 50 |

Sonogashira Coupling

-

Reaction : Alkynylation at position 7 via Pd/Cu-catalyzed coupling with terminal alkynes.

-

Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C .

-

Example : Reaction with phenylacetylene produces 5-bromo-7-(phenylethynyl)-2,3-dihydro-1-benzofuran (78% yield) .

Electrophilic Substitution

The dihydrobenzofuran core directs electrophiles to the para position of the oxygen atom.

Nitration

-

Reaction : Nitration at position 4 (para to oxygen) using HNO₃/H₂SO₄.

Halogenation

-

Bromine Retention : The bromine at position 5 remains inert under mild conditions but can participate in Ullmann or Buchwald–Hartwig reactions under stronger conditions .

Functionalization of the Dihydrofuran Ring

The saturated 2,3-dihydrofuran ring undergoes selective oxidation or reduction.

Oxidation to Benzofuran

-

Reaction : Dehydrogenation using DDQ or MnO₂ converts the dihydrofuran to a benzofuran.

Reductive Opening

-

Reaction : Hydrogenolysis of the furan ring with H₂/Pd-C in ethanol.

Key Intermediate Preparation

-

Step 1 : Iodination of 5-bromo-2,3-dihydro-1-benzofuran using N-iodosuccinimide (NIS) in CH₂Cl₂ (87% yield) .

-

Step 2 : Bromination via directed ortho-metalation (LDA, −78°C) followed by quenching with Br₂ .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Antimicrobial Activity

Benzofuran derivatives, including 5-bromo-7-iodo-2,3-dihydro-1-benzofuran, have shown promising antimicrobial properties. Research indicates that modifications to the benzofuran structure can enhance antibacterial activity against various pathogens. For instance, specific substituents at different positions on the benzofuran ring have been linked to increased potency against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study:

A study demonstrated that benzofuran derivatives exhibited significant inhibition zones against multiple bacterial strains, with some compounds showing inhibition zones greater than 20 mm compared to standard drugs like ciprofloxacin .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 5-Bromo-7-Iodo Derivative | 23 | S. aureus |

| Another Benzofuran Derivative | 20 | E. coli |

Anticancer Properties

Research has indicated that benzofuran compounds possess anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, suggesting potential as a lead compound in cancer therapy.

Case Study:

A series of benzofuran-substituted chalcones were synthesized and tested against human breast (MCF-7) and prostate (PC-3) cancer cell lines, showing improved anticancer activity compared to their unsubstituted counterparts .

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran Chalcone | MCF-7 | 10 |

| Unsubstituted Benzofuran | MCF-7 | 25 |

Neuropharmacology

This compound has been studied for its effects on the central nervous system, particularly as a cannabinoid receptor agonist. It has shown potential in reversing neuropathic pain without affecting motor functions.

Case Study:

In animal models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment, this compound was effective in alleviating pain symptoms while maintaining normal locomotor behavior .

Structure-Activity Relationship (SAR) Studies

The SAR studies of benzofuran derivatives have been crucial in understanding how structural modifications influence biological activity. The presence of halogen substituents like bromine and iodine at specific positions on the benzofuran ring has been shown to enhance antimicrobial and anticancer activities.

Key Findings:

- Substituents at the 5 and 7 positions significantly impact the biological activity of the compound.

- Electron-withdrawing groups generally increase potency against microbial strains .

Agrochemical Applications

Benzofuran derivatives are also explored for their potential as agrochemicals due to their biological activity against plant pathogens. The unique structural features of these compounds may provide new avenues for developing effective pesticides.

Case Study:

Research into the antifungal properties of benzofuran derivatives has indicated their potential use in agricultural applications to combat fungal diseases in crops .

Mécanisme D'action

The mechanism of action of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Halogenated dihydrobenzofurans exhibit diverse pharmacological and material properties depending on substitution patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Halogenated Dihydrobenzofurans

Key Research Findings

Halogen Effects: Bromine vs. Iodine: The iodine substituent in this compound enhances polarizability, facilitating interactions with protein targets (e.g., halogen bonding in receptor binding) compared to bromine-only analogs . Positional Isomerism: Substitution at position 7 (vs.

Biological Activity: CB2 Receptor Agonists: 2,3-Dihydrobenzofuran derivatives like MDA42 exhibit nanomolar potency at CB2 receptors, attributed to the dihydro core’s rigidity and aryl substituents’ orientation . Antimicrobial Activity: Ethylsulfinyl and fluorophenyl groups in 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran enhance antifungal activity by disrupting membrane integrity .

Synthetic Utility :

Activité Biologique

5-Bromo-7-iodo-2,3-dihydro-1-benzofuran is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are vital for drug metabolism. The binding of this compound to the active sites of these enzymes can inhibit or modify their activity, leading to alterations in metabolic pathways and overall cellular environments.

| Property | Details |

|---|---|

| Molecular Weight | 284.01 g/mol |

| Solubility | Soluble in organic solvents; limited aqueous solubility |

| Chemical Structure | Contains bromine and iodine substituents on the benzofuran ring |

2. Cellular Effects

The compound significantly influences cell function by modulating cell signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the expression of genes related to oxidative stress response and apoptosis, affecting cell survival and proliferation.

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on human cancer cell lines, it was found to upregulate genes associated with apoptosis while downregulating those linked to cell cycle progression. This suggests potential applications in cancer therapy.

The molecular mechanism through which this compound exerts its effects involves several processes:

- Binding Interactions: The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades.

- Enzyme Inhibition: It may inhibit key metabolic enzymes, impacting the flux of metabolites through various pathways.

- Gene Interaction: Direct interactions with DNA or transcription factors can influence gene expression patterns .

4. Metabolic Pathways

This compound is involved in multiple metabolic pathways:

- It interacts with cytochrome P450 enzymes leading to the formation of various metabolites.

- These metabolites may exhibit distinct biological activities that contribute to the compound's overall pharmacological profile.

5. Transport and Distribution

The transport mechanisms for this compound include:

- Specific transport proteins that facilitate its movement across cell membranes.

- Binding to intracellular proteins that aid in its distribution within cellular compartments such as mitochondria and the nucleus.

6. Subcellular Localization

The localization of this compound within cells is crucial for its biological activity:

- It may localize in the endoplasmic reticulum or lysosomes, influencing protein synthesis and degradation processes.

7. Therapeutic Applications

Given its biological activity, this compound shows promise in various therapeutic domains:

Potential Applications:

- Cancer Treatment: Its ability to modulate apoptotic pathways suggests potential use as an anticancer agent.

- Antimicrobial Activity: Preliminary studies indicate it may possess antimicrobial properties against certain pathogens .

8. Conclusion

This compound represents a versatile compound with significant biological activity. Its interactions with key enzymatic systems and cellular processes highlight its potential for development into therapeutic agents across various medical fields.

Q & A

Q. How to reconcile discrepancies in reported synthetic yields for dihydrobenzofuran derivatives?

- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent purity) and document via Design of Experiments (DoE). For example, TES/TFA-mediated reductions showed yield variations (60–85%) due to trace moisture; rigorous drying of reagents improved reproducibility . Open-source platforms like SHELXTL ensure transparent refinement protocols for crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.